

# Introduction to 3-(5-Methyl-2-furyl)butanal

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## Compound of Interest

Compound Name: 3-(5-Methyl-2-furyl)butanal

Cat. No.: B1587710

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**3-(5-Methyl-2-furyl)butanal**, also known as 3-(5-Methyl-2-furyl)butyraldehyde, is a heterocyclic compound characterized by a furan ring substituted with a methyl group and a butanal side chain.<sup>[1]</sup> Its molecular structure gives rise to distinct organoleptic properties, described as having vegetable, fruity, and fatty undertones.<sup>[2]</sup> This has led to its use as a flavoring agent in the food industry, particularly in confectionery, dairy products, and beverages.<sup>[1][3]</sup> Beyond its sensory applications, its structure makes it a valuable intermediate in fine chemical and pharmaceutical synthesis.<sup>[4]</sup>

This guide will explore the primary synthetic routes to this molecule, focusing on the conversion of biomass-derived feedstocks like 2-methylfuran into this value-added chemical.

## Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical properties is essential for its synthesis, purification, and handling.

Property	Value	Source
CAS Number	31704-80-0	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	152.19 g/mol	<a href="#">[1]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	93-94 °C at 14 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.009 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[5]</a>
Refractive Index (n <sup>20</sup> /D)	1.472	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Flash Point	57.78 °C (136.00 °F)	<a href="#">[3]</a>
Solubility	Insoluble in water; Soluble in oils and ethanol	<a href="#">[1]</a>

Spectroscopic data is crucial for structural confirmation. The InChIKey, a hashed version of the InChI standard, is DFSVNSCDOZSUCT-UHFFFAOYSA-N.[\[7\]](#) Various spectra, including FTIR, NMR, and MS, are available in public databases for reference.[\[7\]](#)

## Core Synthetic Strategy: Hydroxyalkylation/Alkylation of 2-Methylfuran

The most direct and increasingly researched pathway for synthesizing **3-(5-Methyl-2-furyl)butanal** and related structures involves the acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran (2-MF) with butanal.[\[8\]](#)[\[9\]](#) This method is advantageous as both reactants can be derived from lignocellulosic biomass, positioning it as a sustainable route for producing renewable chemicals and fuels.[\[9\]](#)[\[10\]](#)

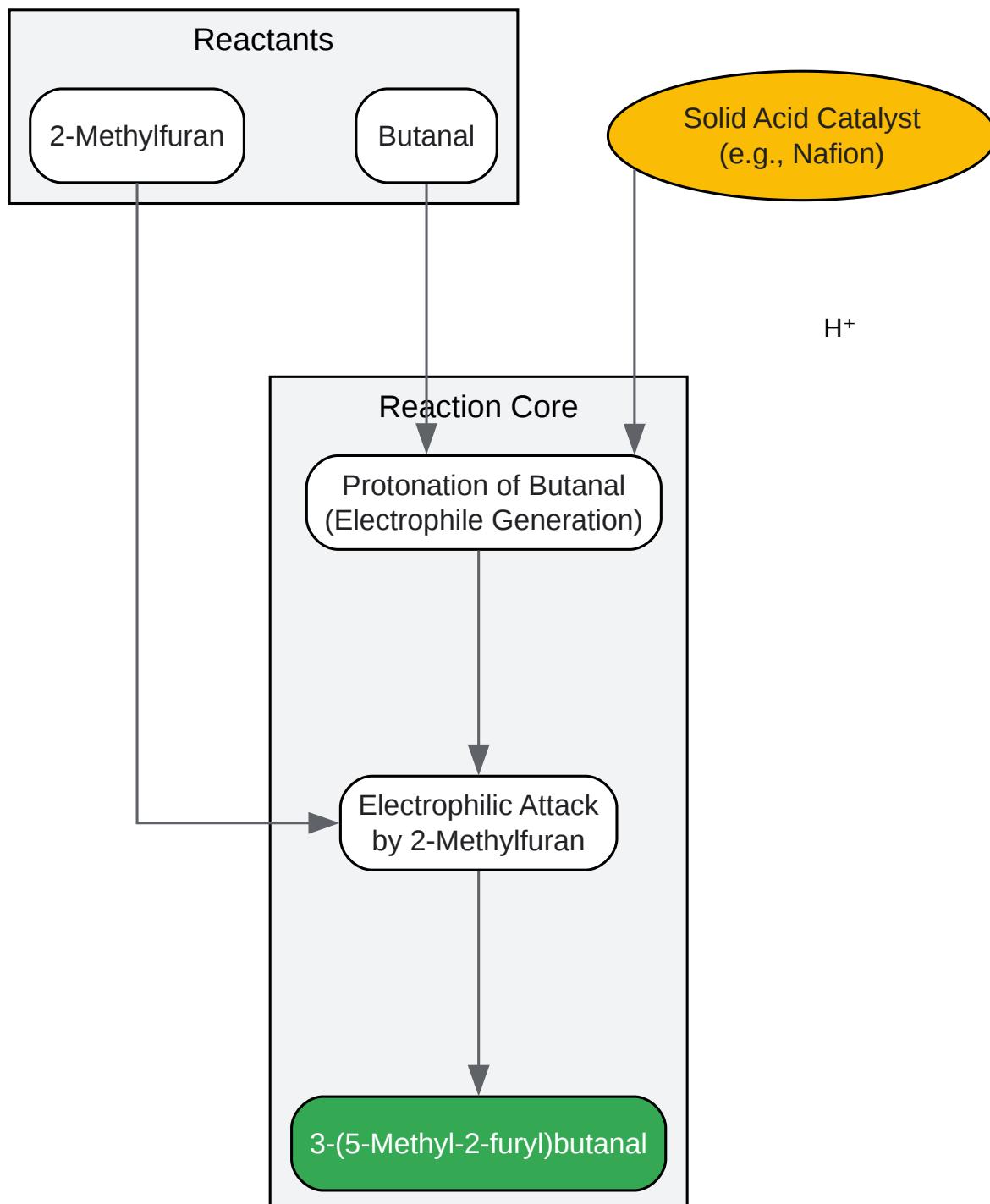
## Mechanistic Rationale

The reaction proceeds via an electrophilic substitution mechanism. The key steps are:

- Activation of Butanal: A proton from the acid catalyst activates the carbonyl group of butanal, making it a more potent electrophile.

- Electrophilic Attack: The electron-rich furan ring of 2-methylfuran attacks the activated carbonyl carbon. Due to the directing effect of the methyl group and the oxygen heteroatom, this attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen).
- Intermediate Formation: This attack forms a transient hydroxyalkyl intermediate.
- Dehydration and Rearrangement: While the target molecule is an aldehyde, related reactions can lead to further alkylation or dehydration, especially under harsh conditions. Careful control of reaction parameters is therefore essential to favor the desired mono-alkylation product.

Solid acid catalysts, such as zeolites and sulfonic acid resins (e.g., Nafion), are often preferred over traditional liquid acids.<sup>[9][11]</sup> They offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, aligning with the principles of green chemistry.<sup>[11][12]</sup> Among various catalysts, Nafion resins have demonstrated high activity and stability for this specific transformation.<sup>[9]</sup>



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Caption: Core reaction pathway for the synthesis of **3-(5-Methyl-2-furyl)butanal**.

# Detailed Experimental Protocol

This section outlines a representative laboratory-scale procedure for the synthesis of **3-(5-Methyl-2-furyl)butanal** based on the hydroxyalkylation/alkylation of 2-methylfuran with butanal, adapted from methodologies described for similar reactions.[\[8\]](#)[\[9\]](#)

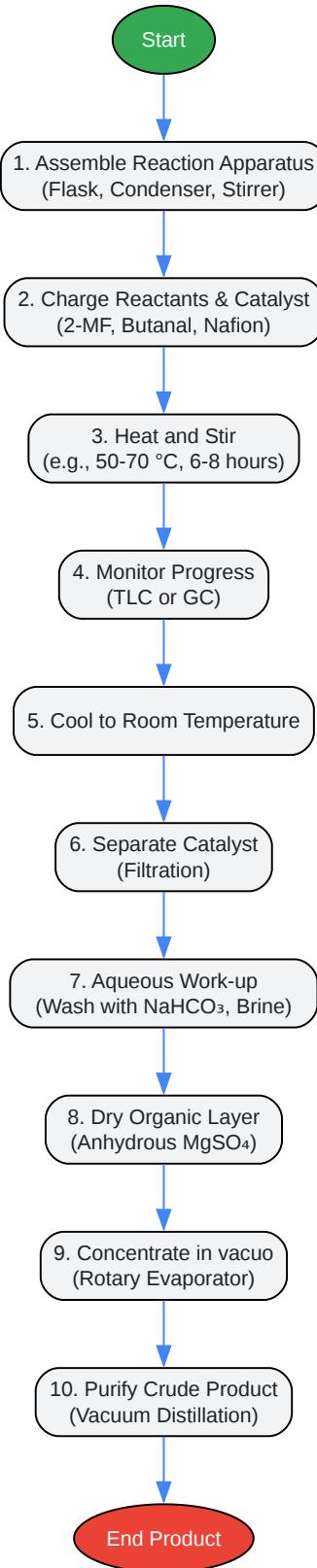
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

## Materials and Equipment

- Reactants:
  - 2-Methylfuran (≥99%)
  - Butanal (≥99%)
- Catalyst:
  - Nafion-212 resin or a similar solid acid catalyst
- Solvent (Optional):
  - An inert solvent like toluene or hexane may be used, though solvent-free conditions are often preferred.
- Equipment:
  - Three-neck round-bottom flask
  - Reflux condenser
  - Magnetic stirrer with heating mantle
  - Thermometer or temperature probe
  - Separatory funnel
  - Rotary evaporator

- Vacuum distillation apparatus

## Synthesis Procedure



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Caption: Step-by-step experimental workflow for synthesis and purification.

- **Apparatus Setup:** Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
- **Charging Reactants:** To the flask, add 2-methylfuran (e.g., 1.2 molar equivalents) and the solid acid catalyst (e.g., 5-10% by weight of the limiting reactant).
- **Reaction Initiation:** Begin stirring and slowly add butanal (e.g., 1.0 molar equivalent) to the mixture.
- **Reaction Conditions:** Heat the mixture to a controlled temperature, typically in the range of 50-70 °C. Butanal is more reactive than other aldehydes like acetone, which can be rationalized by steric and electronic effects.<sup>[9]</sup> Maintain vigorous stirring for 6-8 hours.
- **Monitoring:** The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Catalyst Removal:** Once the reaction is complete, cool the mixture to room temperature. Remove the solid acid catalyst by simple filtration, washing it with a small amount of an appropriate solvent (e.g., diethyl ether or toluene).
- **Extraction and Washing:** Transfer the filtrate to a separatory funnel. If a solvent was used, proceed directly. If not, dilute the mixture with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution to neutralize any residual acidity, followed by a saturated sodium chloride (brine) solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product is a liquid that should be purified by vacuum distillation.<sup>[2]</sup> Collect the fraction boiling at approximately 93-94 °C under 14 mmHg vacuum to obtain the pure **3-(5-Methyl-2-furyl)butanal**.<sup>[1][2]</sup>

## Alternative Synthetic Routes

While direct alkylation is a primary method, other strategies can be envisioned, typically involving more steps. One such pathway is the Friedel-Crafts acylation of 2-methylfuran to produce 2-acetyl-5-methylfuran, followed by chain extension.[10][11][12]

- Step 1: Friedel-Crafts Acylation: 2-methylfuran reacts with an acylating agent like acetic anhydride in the presence of a catalyst (e.g., zeolites, metal chlorides) to form 2-acetyl-5-methylfuran.[11][12][13][14] This reaction is a cornerstone of furan chemistry but can be prone to side reactions like furan hydrolysis.[10]
- Step 2: Carbon Chain Elongation: The acetyl group on the furan ring would then need to be extended. This could be achieved through reactions like an aldol condensation with acetaldehyde, followed by dehydration and selective reduction of the resulting carbon-carbon double bond to yield the final butanal product. This multi-step process is generally more complex and less atom-economical than the direct hydroxyalkylation route.

## Conclusion

The synthesis of **3-(5-Methyl-2-furyl)butanal** is most efficiently achieved through the direct acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran with butanal. This method, particularly when employing reusable solid acid catalysts, represents a robust and sustainable approach that aligns with modern principles of green chemistry. The resulting product is a valuable molecule for the flavor and fragrance industries and holds potential as a versatile building block for more complex chemical structures. Careful control over reaction conditions and a systematic purification protocol, primarily vacuum distillation, are critical for obtaining a high-purity final product.

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